molecular formula C19H25N3O3 B7478594 [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate

[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate

Cat. No. B7478594
M. Wt: 343.4 g/mol
InChI Key: BXPBGMMHKGQMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to selectively target cancer cells and induce apoptosis, making it a promising chemotherapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to modulate the immune system and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate is its high selectivity towards specific targets, which makes it a promising therapeutic agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate. One of the most promising directions is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as agriculture and material science.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown significant potential in various fields of scientific research. Its high selectivity towards specific targets and its various biochemical and physiological effects make it a promising therapeutic agent for the treatment of various diseases. However, further research is needed to optimize its synthesis method, improve its solubility and bioavailability, and investigate its potential applications in other fields.

Synthesis Methods

The synthesis of [2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate involves the reaction of tert-butyl-2-phenylpyrazol-3-ylamine with butanoyl chloride in the presence of a base. The reaction yields the desired product, which can be purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-5-9-18(24)25-13-17(23)20-16-12-15(19(2,3)4)21-22(16)14-10-7-6-8-11-14/h6-8,10-12H,5,9,13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBGMMHKGQMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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